molecular formula C12H22N2O2 B581527 4-Boc-4,8-diazabicyclo[5.2.0]nonane CAS No. 1253790-47-4

4-Boc-4,8-diazabicyclo[5.2.0]nonane

Cat. No.: B581527
CAS No.: 1253790-47-4
M. Wt: 226.32
InChI Key: UAPBLNAOCMMCAZ-UHFFFAOYSA-N
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Description

4-Boc-4,8-diazabicyclo[5.2.0]nonane, also known as tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate, is a bicyclic compound with a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and a tert-butyl ester group. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

4-Boc-4,8-diazabicyclo[5.2.0]nonane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-4,8-diazabicyclo[520]nonane typically involves the reaction of a suitable precursor with tert-butyl chloroformate (Boc-Cl) under basic conditions

Industrial Production Methods

Industrial production of 4-Boc-4,8-diazabicyclo[5.2.0]nonane may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Boc-4,8-diazabicyclo[5.2.0]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The nitrogen atoms in the bicyclic structure can participate in oxidation and reduction reactions, depending on the reagents used.

    Nucleophilic Reactions: The compound can act as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

    Acidic Conditions: For deprotection of the Boc group, reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

    Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine form of the compound.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions, various oxidized or reduced derivatives of the compound can be formed.

Mechanism of Action

The mechanism of action of 4-Boc-4,8-diazabicyclo[5.2.0]nonane depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bicyclic structure and nitrogen atoms play a crucial role in binding to these targets and exerting the desired effects.

Comparison with Similar Compounds

Similar Compounds

    4,8-Diazabicyclo[5.2.0]nonane: The non-Boc protected form of the compound.

    4-Boc-4,7-diazabicyclo[5.2.0]nonane: A similar compound with a different substitution pattern on the bicyclic structure.

Uniqueness

4-Boc-4,8-diazabicyclo[5.2.0]nonane is unique due to its specific bicyclic structure and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPBLNAOCMMCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849471
Record name tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23054-66-2
Record name tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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